molecular formula C9H10N4O3 B3106063 Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate CAS No. 156463-84-2

Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B3106063
CAS No.: 156463-84-2
M. Wt: 222.2 g/mol
InChI Key: UJRFHLVOXJVUBQ-UHFFFAOYSA-N
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Description

Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that features a unique oxadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of acetic acid as a solvent and heating to induce intramolecular cyclization . The process may also involve the use of ethers like 2-methyl-tetrahydrofuran (2-MeTHF) and 1,4-dioxane .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous process. This involves combining suitable starting materials in the presence of solvents and catalysts, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrohalic acids like hydrochloric acid and hydrobromic acid, as well as organic acids like acetic acid . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate include:

  • 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid
  • 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxamide

Uniqueness

What sets this compound apart is its ethyl ester group, which can influence its reactivity and solubility.

Properties

IUPAC Name

ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-3-15-9(14)5-4(2)11-8-7(6(5)10)12-16-13-8/h3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRFHLVOXJVUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NON=C2N=C1C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158807
Record name Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156463-84-2
Record name Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156463-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 2
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 3
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Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 4
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 5
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 6
Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate

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